molecular formula C19H14O3 B14435719 3-(4-Phenoxyphenoxy)benzaldehyde CAS No. 83244-42-2

3-(4-Phenoxyphenoxy)benzaldehyde

Cat. No.: B14435719
CAS No.: 83244-42-2
M. Wt: 290.3 g/mol
InChI Key: HMSKYDZVVWSJLH-UHFFFAOYSA-N
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Description

3-(4-Phenoxyphenoxy)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It consists of a benzaldehyde core substituted with two phenoxy groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Phenoxyphenoxy)benzaldehyde typically involves the reaction of 3-bromobenzaldehyde with phenol in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Phenoxyphenoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids in the presence of Lewis acids like aluminum chloride.

Major Products Formed

    Oxidation: 3-(4-Phenoxyphenoxy)benzoic acid.

    Reduction: 3-(4-Phenoxyphenoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-Phenoxyphenoxy)benzaldehyde involves its interaction with cellular components, leading to the disruption of redox homeostasis and antioxidation systems. This compound can target enzymes such as superoxide dismutases and glutathione reductase, resulting in oxidative stress and cell death in fungal and microbial cells .

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: A simpler aromatic aldehyde with a single benzene ring and an aldehyde group.

    3-(4-Methoxyphenoxy)benzaldehyde: A structurally similar compound with a methoxy group instead of a phenoxy group.

    4-Phenoxybenzaldehyde: A related compound with a single phenoxy group attached to the benzaldehyde core.

Uniqueness

3-(4-Phenoxyphenoxy)benzaldehyde is unique due to its dual phenoxy substitution, which imparts distinct chemical and biological properties

Properties

CAS No.

83244-42-2

Molecular Formula

C19H14O3

Molecular Weight

290.3 g/mol

IUPAC Name

3-(4-phenoxyphenoxy)benzaldehyde

InChI

InChI=1S/C19H14O3/c20-14-15-5-4-8-19(13-15)22-18-11-9-17(10-12-18)21-16-6-2-1-3-7-16/h1-14H

InChI Key

HMSKYDZVVWSJLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=CC(=C3)C=O

Origin of Product

United States

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